5-Chloro-2-(morpholine-4-carbonyl)phenylboronic acid
Overview
Description
5-Chloro-2-(morpholine-4-carbonyl)phenylboronic acid is a boronic acid derivative with the molecular formula C11H13BClNO4 and a molecular weight of 269.5 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Biochemical Analysis
Biochemical Properties
5-Chloro-2-(morpholine-4-carbonyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes. The boronic acid group of this compound forms a reversible covalent bond with the active site serine residue of these enzymes, leading to their inhibition. Additionally, this compound can interact with other biomolecules such as nucleic acids and carbohydrates, further expanding its biochemical relevance .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been shown to induce apoptosis by disrupting cell signaling pathways and altering gene expression. It can inhibit the activity of proteasomes, leading to the accumulation of misfolded proteins and subsequent cell death. In non-cancerous cells, this compound can modulate cellular metabolism by affecting key enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The boronic acid group can form reversible covalent bonds with the active sites of enzymes, leading to their inhibition. This interaction is particularly relevant in the context of serine proteases, where the compound binds to the serine residue and prevents substrate cleavage. Additionally, this compound can interact with nucleic acids, potentially affecting gene expression and transcriptional regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. Over time, the inhibitory effects on enzymes and cellular processes may diminish as the compound degrades. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of enzyme inhibition .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. These adverse effects are likely due to the accumulation of the compound and its metabolites in these organs. Threshold effects have been identified, where a specific dosage range results in maximal therapeutic effects with minimal toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit key enzymes in metabolic pathways, leading to changes in metabolic flux and metabolite levels. For example, inhibition of proteasomes by this compound can affect protein degradation and turnover, ultimately impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via active transport mechanisms and can accumulate in specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific organelles such as the endoplasmic reticulum and the nucleus, where it can exert its effects on enzyme activity and gene expression. Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its biochemical relevance .
Preparation Methods
The synthesis of 5-Chloro-2-(morpholine-4-carbonyl)phenylboronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . The reaction conditions for this synthesis often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Chloro-2-(morpholine-4-carbonyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It serves as a tool for studying biological processes and interactions.
Medicine: Research into potential therapeutic uses is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(morpholine-4-carbonyl)phenylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity .
Comparison with Similar Compounds
Similar compounds include:
2-(Morpholine-4-carbonyl)phenylboronic acid: Lacks the chlorine substituent.
Properties
IUPAC Name |
[5-chloro-2-(morpholine-4-carbonyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BClNO4/c13-8-1-2-9(10(7-8)12(16)17)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFIHSITKHAAKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)C(=O)N2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674549 | |
Record name | [5-Chloro-2-(morpholine-4-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-43-0 | |
Record name | B-[5-Chloro-2-(4-morpholinylcarbonyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5-Chloro-2-(morpholine-4-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-(morpholine-4-carbonyl)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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